molecular formula C7H16Cl2N2O B13004403 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride

Cat. No.: B13004403
M. Wt: 215.12 g/mol
InChI Key: RCLAAKSHYRXMHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride is a bicyclic compound featuring a unique bridged structure with oxygen (3-oxa) and nitrogen atoms (7,9-diaza) in its scaffold. The methyl group at position 9 and the dihydrochloride salt enhance its solubility and stability, making it a candidate for pharmacological applications. Its synthesis often involves protective strategies like tert-butoxycarbonyl (Boc) groups, as seen in intermediates such as 9-Boc-3-oxa-7,9-diazabicyclo[3.3.1]nonane (CAS: 1251010-45-3) . This compound is a precursor for FGFR tyrosine kinase inhibitors, highlighting its role in drug development .

Properties

Molecular Formula

C7H16Cl2N2O

Molecular Weight

215.12 g/mol

IUPAC Name

9-methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane;dihydrochloride

InChI

InChI=1S/C7H14N2O.2ClH/c1-9-6-2-8-3-7(9)5-10-4-6;;/h6-8H,2-5H2,1H3;2*1H

InChI Key

RCLAAKSHYRXMHO-UHFFFAOYSA-N

Canonical SMILES

CN1C2CNCC1COC2.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally involve scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce more saturated compounds .

Scientific Research Applications

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Heteroatom Substitution: Oxygen vs. Sulfur

  • 3-Thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN): Replacing the 3-oxa oxygen with sulfur creates S-DBN, which exhibits enhanced μ-opioid receptor affinity. For example, derivative 2i (Ki = 85 nM for μ-receptors) demonstrates high selectivity (Kiμ/δ = 58.8) and antinociceptive activity in thermal pain models . The sulfur atom increases lipophilicity, improving receptor pocket interactions compared to oxygen analogs .
  • Selenabicyclo Derivatives: 2,6-Dipyridinium-9-selenabicyclo[3.3.1]nonane dibromide (CAS: N/A) shows high glutathione peroxidase (GPx) mimetic activity and is non-toxic, making it a metabolic corrector during vaccination . Selenium’s higher reactivity compared to sulfur or oxygen enables unique therapeutic applications, such as mitigating oxidative stress .

Table 1: Pharmacological Properties of Heteroatom-Substituted Analogs

Compound Structure Key Activity Ki (μ-receptor) Toxicity
Target Compound 3-Oxa, 9-Me, HCl FGFR inhibition (predicted) N/A Low (assumed)
S-DBN (2i) 3-Thia μ-Opioid agonist 85 nM Low
Selenabicyclo derivative 9-Selena GPx mimetic, metabolic correction N/A Non-toxic

Structural Modifications in Diazabicyclo Scaffolds

  • 9-Methyl-3,9-diazabicyclo[3.3.1]nonane: Lacking the 3-oxa group, this derivative exhibits curare-like activity by blocking neuromuscular junctions. For instance, OHS nobutane (a bis-derivative) shows potent curare effects comparable to decamethonium .
  • 3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ol: Synthesized via hydrolysis and reduction, this compound’s additional methyl and hydroxyl groups alter its ganglionic blocking activity .

Table 2: Structural and Functional Differences

Compound Key Groups Biological Activity Synthesis Route
Target Compound 3-Oxa, 9-Me, HCl Potential kinase inhibition Boc-protected intermediates
9-Methyl-3,9-diazabicyclo[3.3.1]nonane 9-Me Ganglionic/curare-like blocking Condensation/reduction
3,9-Dimethyl analog 3-Me, 9-Me Reduced curare activity vs. OHS Acetonedicarboxylic acid route

Ring Size and Conformational Effects

  • 3,9-Diazabicyclo[4.2.1]nonane Derivatives: Compounds like rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride (CAS: 1820580-36-6) feature expanded ring systems ([3.3.2] vs. [3.3.1]), altering receptor binding kinetics due to conformational strain .

Biological Activity

9-Methyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly as a non-peptide antagonist of orexin receptors. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which includes a diazabicyclo framework and an ether functional group. Its molecular formula is C8H12Cl2N2OC_8H_{12}Cl_2N_2O, and it has a molecular weight of approximately 227.10 g/mol.

The primary biological activity of this compound is attributed to its interaction with orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By inhibiting these receptors, the compound may have therapeutic implications in sleep disorders, anxiety disorders, and other conditions related to orexinergic dysfunction.

Table 1: Summary of Biological Activities

Activity TypeModel/AssayResultReference
Orexin Receptor BindingRadiolabeled binding assaysHigh affinity for OX1 and OX2 receptorsWO2013050938A1
Anxiety ReductionRat fear-potentiated startleSignificant reduction in startle responseFurlong et al., Eur J Neurosci
Cognitive FunctionMemory tests in ratsNo impairment in learning and memoryDietrich et al., Psychopharmacology
Cardiovascular EffectsConditioned fear modelAttenuated cardiovascular responsesFurlong et al., Eur J Neurosci

Case Study 1: Orexin Receptor Antagonism

In a study examining the pharmacological profile of various diazabicyclo compounds, this compound was identified as a potent antagonist of orexin receptors. The compound demonstrated significant inhibition in both in vitro binding assays and in vivo models, suggesting its potential utility in treating disorders linked to orexin dysregulation.

Case Study 2: Anxiety and Fear Responses

Research conducted on the effects of this compound on anxiety-related behaviors utilized the rat fear-potentiated startle paradigm. Results indicated that administration of the compound significantly reduced the startle response associated with conditioned fear, highlighting its anxiolytic properties. This suggests that it may be beneficial for treating anxiety disorders such as PTSD .

Case Study 3: Cognitive Function Assessment

In cognitive function assessments involving rats treated with the compound, no adverse effects were observed on learning or memory tasks. This finding is crucial as it indicates that while the compound exerts anxiolytic effects, it does not impair cognitive functions, making it a promising candidate for further development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.